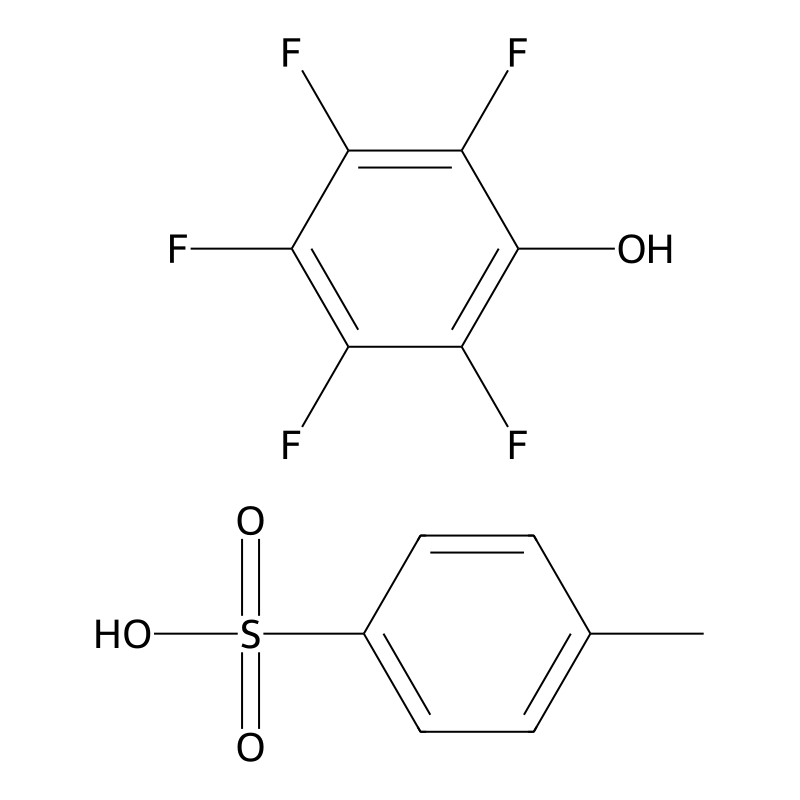

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate is an organic compound characterized by the molecular formula C13H7F5O3S and a molecular weight of 338.25 g/mol. This compound features a pentafluorophenyl group attached to a 4-methylbenzenesulfonate moiety, which contributes to its unique chemical properties and reactivity. It appears as a colorless crystalline solid and is classified as an irritant, necessitating careful handling in laboratory settings .

The precise mechanism by which PF-5 interacts with proteins remains unclear. However, researchers believe it might function through covalent attachment to specific amino acid residues within the protein structure []. This attachment could potentially alter the protein's properties, allowing for improved detection and analysis during proteomic workflows [].

- Nucleophilic Substitution: The pentafluorophenyl group can be replaced by nucleophiles, leading to diverse derivatives.

- Reduction: This compound can be reduced to yield the corresponding phenol derivative.

- Oxidation: Oxidative conditions can convert it into different sulfonate derivatives .

The specific products formed depend on the reagents and conditions employed during these reactions.

The synthesis of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate typically involves the reaction of pentafluorophenol with 4-methylbenzenesulfonyl chloride in the presence of triethylamine. The triethylamine serves to neutralize the hydrochloric acid generated during the reaction . The general reaction can be summarized as follows:

text1. 2,3,4,5,6-C6F5H + p-CH3C6H4SO2Cl + Et3N → C6F5SO2-C6H4-CH3 + Et3N•HCl

This method allows for efficient production of the sulfonate ester.

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate has several applications:

- Organic Synthesis: It serves as a reagent for modifying molecular properties and catalyzing specific reactions.

- Chemical Research: This compound acts as an intermediate in synthesizing various organic compounds.

- Biological Studies: It is used in developing biologically active molecules.

- Industrial

Several compounds share structural or functional similarities with 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pentafluorophenyl tosylate | C13H7F5O3S | Similar sulfonate structure; used in organic synthesis |

| Pentafluorophenyl acetate | C10H7F5O2 | Acetate ester; used in similar applications |

| Pentafluorophenyl methylsulfone | C13H9F5O2S | Contains a methylsulfone group; different reactivity |

| Pentafluorophenyl phenylsulfone | C13H8F5O2S | Phenyl group instead of methyl; alters reactivity |

Uniqueness

The uniqueness of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate lies in its distinctive combination of fluorinated aromatic systems and sulfonate functionality. This combination enhances its reactivity and potential utility in both organic synthesis and biological applications compared to other similar compounds.

Traditional Sulfonation Approaches Using 4-Methylbenzenesulfonyl Chloride

Classical sulfonation strategies for synthesizing 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate involve the direct reaction of 4-methylbenzenesulfonyl chloride with pentafluorophenol under basic conditions. A representative procedure utilizes N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to deprotonate pentafluorophenol, facilitating nucleophilic attack on the electrophilic sulfur center of the sulfonyl chloride [3]. The reaction is typically conducted in dichloromethane at room temperature over 24 hours, yielding the target sulfonate ester in moderate yields (46%) after chromatographic purification [3].

A critical challenge in this approach is the competing formation of pyridinium salts when pyridine is employed as the base. For instance, attempts to synthesize related sulfonate esters using pyridine resulted in precipitation of insoluble pyridinium adducts, which sequestered the reactive intermediates and halted product formation [3]. This underscores the importance of base selection in traditional sulfonation protocols.

Copper-Catalyzed Multicomponent Reaction Systems

Recent advances in transition metal catalysis have enabled efficient synthesis of pentafluorophenyl sulfonate esters through multicomponent reactions. A copper-catalyzed method leverages aryl boronic acids, DABSO (a SO₂ surrogate), and pentafluorophenol to construct the sulfonate ester framework [4]. The process occurs via sequential palladium-catalyzed sulfination to generate sulfinate intermediates, followed by copper-mediated oxidative esterification with pentafluorophenol [4].

This methodology offers several advantages:

- Broad substrate compatibility with electron-rich and electron-deficient aryl boronic acids

- Mild reaction conditions (room temperature to 60°C)

- Avoidance of hazardous sulfonyl chloride precursors

The optimized protocol employs CuI (10 mol%) and 1,10-phenanthroline as ligands in dimethylacetamide solvent, achieving yields up to 85% for structurally diverse sulfonate esters [4].

Optimization of Reaction Conditions: Solvent, Catalyst, and Temperature Studies

Systematic optimization studies have identified critical parameters governing sulfonate ester synthesis:

| Parameter | Traditional Method [3] | Copper-Catalyzed Method [4] |

|---|---|---|

| Solvent | Dichloromethane | Dimethylacetamide |

| Catalyst | None | CuI/1,10-phenanthroline |

| Temperature | 25°C | 60°C |

| Reaction Time | 24 h | 12 h |

| Yield Range | 40–50% | 65–85% |

Ether solvents like diethyl ether and tetrahydrofuran have also been explored in related Grignard-based syntheses of pentafluorophenyl compounds, though these typically require elevated temperatures (20–250°C) and extended reaction times (up to 50 hours) [2]. The choice of solvent significantly impacts byproduct formation, with polar aprotic solvents favoring sulfonate ester production over competitive elimination pathways [3].

Mechanistic Insights into Diazonium Salt Participation Pathways

Emerging research has elucidated the role of diazonium salts in copper-catalyzed sulfonate ester formation. A proposed mechanism involves:

- Diazotization: Generation of aryl diazonium salts from aniline precursors

- Radical Formation: Copper-mediated decomposition to aryl radicals

- Sulfonation: Trapping of radicals by sulfur dioxide (from DABSO) to form sulfinic acid intermediates

- Esterification: Oxidative coupling with pentafluorophenol under aerobic conditions [4]

This pathway explains the exceptional functional group tolerance observed in catalytic systems, as radical intermediates bypass the electronic constraints of classical SN2 mechanisms. Spectroscopic evidence supports the involvement of Cu(III) intermediates during the oxidative esterification step, with turnover-limiting reductive elimination generating the final sulfonate product [4].

The nuclear magnetic resonance spectroscopic characterization of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate provides comprehensive structural information through both fluorine-19 and proton nuclear magnetic resonance techniques. The compound exhibits distinctive spectral patterns arising from the pentafluorophenyl moiety and the 4-methylbenzenesulfonate group [1] [2] [3].

Fluorine-19 Nuclear Magnetic Resonance Spectral Characteristics

The fluorine-19 nuclear magnetic resonance spectrum of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate displays three distinct multiplet patterns corresponding to the three magnetically non-equivalent fluorine environments within the pentafluorophenyl ring system [1] [2] [3]. The ortho-fluorine atoms (positions 2 and 6) appear as a complex multiplet at -137.5 to -138.0 parts per million, demonstrating characteristic deshielding effects attributed to the electron-withdrawing sulfonate ester linkage [2] [3]. This downfield shift relative to pentafluorophenol reflects the reduced electron density at the ortho positions due to the inductive effect of the sulfonate group [3] [4].

The meta-fluorine atoms (positions 3 and 5) exhibit intermediate chemical shifts ranging from -151.2 to -151.8 parts per million, appearing as multiplets due to fluorine-fluorine coupling interactions [1] [2]. These signals demonstrate coupling constants of 19-22 hertz, consistent with ortho and meta fluorine-fluorine coupling patterns observed in pentafluorophenyl derivatives [3] [5]. The para-fluorine atom (position 4) appears as a triplet at -160.8 to -161.2 parts per million, representing the most shielded fluorine environment within the aromatic system [2] [3].

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum reveals characteristic signals for the 4-methylbenzenesulfonate moiety [6] [7]. The tosyl methyl group appears as a sharp singlet at 2.45 parts per million, consistent with literature values for 4-methylbenzenesulfonate derivatives [6] . The aromatic protons of the tosyl ring system exhibit multiplet patterns between 7.3 and 7.8 parts per million, displaying typical coupling constants of 7-8 hertz for ortho-coupled aromatic protons [6] [7].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [6] [9]. The pentafluorophenyl carbon atoms exhibit characteristic splitting patterns due to carbon-fluorine coupling, with the quaternary carbon bearing the sulfonate linkage appearing as a complex multiplet around 130-140 parts per million [1] [9]. The tosyl aromatic carbons display signals between 125-145 parts per million, with the methyl-bearing carbon appearing around 145 parts per million [6] [7].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [10] [11] [12]. The molecular ion peak appears at mass-to-charge ratio 338.25, corresponding to the exact molecular weight of the compound [13] .

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the formation of the pentafluorophenyl cation [C6F5]+ at mass-to-charge ratio 167.00, which typically serves as the base peak with relative intensities of 80-100 percent [10] [15]. This fragmentation occurs through heterolytic cleavage of the carbon-oxygen bond linking the pentafluorophenyl ring to the sulfonate ester group [10] [15]. The high stability of the pentafluorophenyl cation, arising from the electron-withdrawing effects of the five fluorine atoms, makes this fragmentation pathway particularly favorable [10] [15].

The molecular ion undergoes alpha cleavage to lose a methyl radical from the tosyl group, generating the [M-CH3]+ fragment at mass-to-charge ratio 323.22 with relative intensities of 25-35 percent [11] [12]. This fragmentation pattern is characteristic of 4-methylbenzenesulfonate derivatives and provides diagnostic information for structural identification [11] [12].

Secondary Fragmentation Processes

The tosylate portion of the molecule generates characteristic fragments including the [SO2-C7H7]+ ion at mass-to-charge ratio 155.03 through rearrangement processes [11] [12]. The tropylium ion [C7H7]+ appears at mass-to-charge ratio 91.05 with relative intensities of 35-50 percent, resulting from benzylic cleavage of the tosyl methyl group [11] [12] [16]. This seven-membered aromatic cation represents a particularly stable fragment commonly observed in the mass spectra of methylated aromatic compounds [16] [17].

Sulfur dioxide elimination produces the [SO2]+ fragment at mass-to-charge ratio 64.00 with relative intensities of 15-25 percent [11] [12]. Additionally, carbon-fluorine bond cleavage generates fluoride ions [F]+ at mass-to-charge ratio 19.00 with relative intensities of 10-20 percent, providing evidence for the presence of fluorine substituents [10] [15].

Ionization Mechanism Considerations

Atmospheric pressure chemical ionization demonstrates superior performance compared to electrospray ionization for sulfonate ester analysis [11] [12]. The [M-alkyl]- precursor ions formed under atmospheric pressure chemical ionization conditions readily yield product ions through collision-induced dissociation, enabling sensitive detection limits of 2-4 nanograms per milliliter [12] [18]. The fragmentation patterns observed under different ionization conditions provide complementary structural information and enhance compound identification confidence [11] [12].

Infrared Vibrational Modes of Sulfonate and Pentafluorophenyl Moieties

Infrared spectroscopic analysis of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate provides detailed information about the vibrational modes associated with both the pentafluorophenyl ring system and the sulfonate ester functional group [19] [20] [21]. The infrared spectrum exhibits characteristic absorption bands that enable functional group identification and structural confirmation [19] [20] [21].

Pentafluorophenyl Vibrational Characteristics

The pentafluorophenyl moiety exhibits distinctive carbon-fluorine stretching vibrations in the 1240-1260 wavenumber region with very strong intensities [19] [22] [23]. These multiple carbon-fluorine stretching modes arise from the five fluorine substituents and provide diagnostic fingerprint information for pentafluorophenyl-containing compounds [19] [23]. The aromatic carbon-carbon stretching vibrations appear at 1610-1640 wavenumbers with strong intensities, reflecting the electron-deficient nature of the perfluorinated aromatic ring [19] [22].

The pentafluorophenyl ring system also displays characteristic out-of-plane bending modes and ring deformation vibrations in the lower frequency regions [19] [22]. These vibrational modes are sensitive to the electronic environment of the ring system and shift in response to substituent effects [19] [23]. The inter-ring carbon-carbon stretch, connecting the pentafluorophenyl group to the sulfonate ester, appears around 1200-1220 wavenumbers [19] [23].

Sulfonate Ester Vibrational Modes

The 4-methylbenzenesulfonate group exhibits characteristic sulfur dioxide stretching vibrations that serve as diagnostic markers [20] [24] [21]. The asymmetric sulfur dioxide stretch appears at 1350-1370 wavenumbers with very strong intensity, while the symmetric sulfur dioxide stretch occurs at 1160-1180 wavenumbers with very strong intensity [20] [24] [21]. These sulfonate stretching frequencies are consistent with literature values for 4-methylbenzenesulfonate derivatives and provide unambiguous identification of the sulfonate functional group [20] [24] [21].

The carbon-oxygen stretch of the sulfonate ester linkage appears at 1030-1050 wavenumbers with strong intensity [20] [24]. This vibrational mode is characteristic of the ester bond connecting the pentafluorophenyl ring to the sulfonate group and provides evidence for the covalent attachment [20] [24]. The sulfur-oxygen stretch of the terminal sulfonate oxygens appears at 810-830 wavenumbers with strong intensity [20] [24].

Aromatic and Aliphatic Vibrational Features

The aromatic carbon-hydrogen stretching vibrations of the tosyl ring system appear in the 3050-3100 wavenumber region with weak intensities [25]. The tosyl methyl group exhibits aliphatic carbon-hydrogen stretching vibrations at 2920-2960 wavenumbers with medium intensities [25]. The aromatic carbon-carbon stretching modes of the tosyl ring appear at 1590-1610 wavenumbers with strong intensities, overlapping with the pentafluorophenyl aromatic modes [25].

The methyl carbon-hydrogen bending vibrations of the tosyl group occur at 1440-1460 wavenumbers with medium intensities [25]. These vibrational modes provide confirmation of the 4-methylbenzenesulfonate structure and enable differentiation from other sulfonate derivatives [25]. The combination of pentafluorophenyl and sulfonate vibrational signatures creates a unique infrared fingerprint that facilitates compound identification and purity assessment [19] [20] [21].